molecular formula C17H21NO2 B10793225 Morphinan-6-ol, 4,5-epoxy-N-methyl-, (5alpha 6beta-

Morphinan-6-ol, 4,5-epoxy-N-methyl-, (5alpha 6beta-

Cat. No.: B10793225
M. Wt: 271.35 g/mol
InChI Key: OJHQLDQVBAFNJM-UHFFFAOYSA-N
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Description

7,8-Dihydro-3-desoxymorphine is a semi-synthetic opioid derived from morphine. It is structurally similar to morphine but lacks the 6-hydroxyl group and the 7,8 double bond, which are reduced in this compound. This modification results in a compound with potent analgesic properties, often used in medical settings for pain management .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydro-3-desoxymorphine typically starts from α-chlorocodide, which is obtained by treating codeine with thionyl chloride. The α-chlorocodide is then subjected to catalytic reduction to yield dihydrodesoxycodeine. Finally, demethylation of dihydrodesoxycodeine produces 7,8-dihydro-3-desoxymorphine .

Industrial Production Methods

Industrial production of 7,8-dihydro-3-desoxymorphine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Catalysts and solvents used in the process are carefully selected to optimize the reaction efficiency and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-3-desoxymorphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

7,8-Dihydro-3-desoxymorphine has several scientific research applications:

Mechanism of Action

7,8-Dihydro-3-desoxymorphine exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptors, leading to analgesia and sedation. The binding of the compound to these receptors inhibits the release of neurotransmitters, reducing the perception of pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dihydro-3-desoxymorphine is unique due to its specific structural modifications, which result in a potent analgesic with a rapid onset of action and relatively short duration. These properties make it particularly useful in clinical settings where quick pain relief is required .

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

InChI

InChI=1S/C17H21NO2/c1-18-8-7-17-11-5-6-13(19)16(17)20-14-4-2-3-10(15(14)17)9-12(11)18/h2-4,11-13,16,19H,5-9H2,1H3

InChI Key

OJHQLDQVBAFNJM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=CC=C5)OC3C(CC4)O

Origin of Product

United States

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